molecular formula C17H14N2O7 B5002784 [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate

[2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate

Cat. No.: B5002784
M. Wt: 358.3 g/mol
InChI Key: GYIMIFULGNCXBQ-UHFFFAOYSA-N
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Description

[2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitrophenyl group, a dioxo group, and an epoxyisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole: The construction of the isoindole core, which can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. Isoindole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring the potential of this compound as a lead molecule for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique structural features contribute to the development of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate involves its interaction with specific molecular targets. The nitrophenyl group and the epoxyisoindole structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl benzoate
  • [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl propionate

Uniqueness

Compared to similar compounds, [2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate stands out due to its specific acetate group, which can influence its reactivity and biological activity. The presence of the acetate group can enhance the compound’s solubility and facilitate its incorporation into various chemical and biological systems.

Properties

IUPAC Name

[2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-9(20)25-8-17-7-6-12(26-17)13-14(17)16(22)18(15(13)21)10-4-2-3-5-11(10)19(23)24/h2-7,12-14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIMIFULGNCXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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